molecular formula C8H6N4O6 B11972753 4,6-Dinitrobenzene-1,3-dicarboxamide CAS No. 27275-56-5

4,6-Dinitrobenzene-1,3-dicarboxamide

Cat. No.: B11972753
CAS No.: 27275-56-5
M. Wt: 254.16 g/mol
InChI Key: CAXHNWGTTLHJQF-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two nitro groups (-NO₂) and two carboxamide groups (-CONH₂) attached to a benzene ring. This compound is part of the dinitrobenzene family, which is known for its applications in various fields, including the manufacture of explosives and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dinitrobenzene-1,3-dicarboxamide can be synthesized through a multi-step process involving nitration and amide formationThe reaction typically requires concentrated sulfuric acid and nitric acid for the nitration step, and subsequent reactions with amines to form the carboxamide groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dinitrobenzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dinitrobenzene
  • 1,3-Dinitrobenzene
  • 1,4-Dinitrobenzene

Comparison

4,6-Dinitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and carboxamide groups, which confer distinct chemical and biological properties. Compared to other dinitrobenzene isomers, it has a higher potential for forming hydrogen bonds and participating in redox reactions, making it more versatile in various applications .

Properties

CAS No.

27275-56-5

Molecular Formula

C8H6N4O6

Molecular Weight

254.16 g/mol

IUPAC Name

4,6-dinitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H6N4O6/c9-7(13)3-1-4(8(10)14)6(12(17)18)2-5(3)11(15)16/h1-2H,(H2,9,13)(H2,10,14)

InChI Key

CAXHNWGTTLHJQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N

Origin of Product

United States

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